1-(3-Aminopropyl)-1H-imidazol-5-amine
Description
1-(3-Aminopropyl)-1H-imidazol-5-amine (APIm) is an imidazole derivative featuring a propylamine side chain at the N1 position of the imidazole ring. This compound is notable for its application in materials science, particularly in the modification of polymers for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). APIm acts as a grafting agent due to its primary amine group, which facilitates covalent bonding with polymer matrices, enhancing proton conductivity and thermal stability .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(3-aminopropyl)imidazol-4-amine |
InChI |
InChI=1S/C6H12N4/c7-2-1-3-10-5-9-4-6(10)8/h4-5H,1-3,7-8H2 |
InChI Key |
LRBGRMNMAYFMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)-1H-imidazol-5-amine can be synthesized through several methods. One common approach involves the reaction of imidazole with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
- Imidazole is dissolved in a suitable solvent such as ethanol.
- 3-Chloropropylamine is added to the solution.
- The mixture is heated to reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1-(3-Aminopropyl)-1H-imidazol-5-amine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(3-Aminopropyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-1H-imidazol-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between APIm and structurally related imidazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications | Key References |
|---|---|---|---|---|---|
| 1-(3-Aminopropyl)-1H-imidazol-5-amine | C6H12N4 | 140.19 | 3-Aminopropyl at N1 | Polymer modification for fuel cells | |
| 3-(1H-Imidazol-1-yl)-1H-Indazol-5-amine | C10H9N5 | 199.21 | Imidazole at indazole C3 | Pharmaceutical research | |
| 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine | C12H12ClN3 | 233.70 | 3-Chlorophenyl, cyclopropyl at N1 | Intermediate synthesis | |
| 3-(1H-Imidazol-1-yl)propylamine | C10H14N4S | 222.31 | Thiazolylmethyl and imidazole groups | Research and development | |
| 1-Methyl-1H-benzo[d]imidazol-5-amine | C8H9N3 | 147.18 | Benzene-fused imidazole, methyl at N1 | Pharmaceutical intermediates |
Key Observations:
- APIm’s aminopropyl chain provides flexibility and reactivity, making it ideal for covalent grafting onto polymers. In contrast, compounds like 3-(1H-imidazol-1-yl)-1H-Indazol-5-amine incorporate rigid heterocyclic systems (indazole), which are more suited for drug discovery due to enhanced binding affinity .
- 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine introduces steric hindrance (cyclopropyl) and electron-withdrawing groups (Cl), which may reduce solubility but improve stability in synthetic intermediates .
Physicochemical Properties
- Basicity : APIm’s primary amine (pKa ~10) offers superior nucleophilicity compared to tertiary amines (e.g., DMAP in ), enabling robust polymer functionalization .
- Thermal Stability : APIm-grafted polymers retain integrity up to 200°C, whereas benzimidazole derivatives (e.g., ) degrade at lower temperatures due to aromatic ring instability.
- Solubility : APIm’s polar amine group improves aqueous solubility relative to hydrophobic analogs like 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
